1,3-Diphenylbutane

Catalog No.
S563222
CAS No.
1520-44-1
M.F
C16H18
M. Wt
210.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diphenylbutane

CAS Number

1520-44-1

Product Name

1,3-Diphenylbutane

IUPAC Name

4-phenylbutan-2-ylbenzene

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3

InChI Key

PDINXYLAVFUHSA-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)C2=CC=CC=C2

Synonyms

2,4-Diphenylbutane; 1,3-Diphenylbutane; (1-Methylpropane-1,3-diyl)dibenzene

Canonical SMILES

CC(CCC1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound 1,3-Diphenylbutane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Butanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Diphenylbutane is an asymmetric, head-to-tail aromatic hydrocarbon dimer that serves as a critical structural model and analytical standard in polymer chemistry, environmental degradation studies, and catalysis. Featuring a chiral center at the C3 position and a specific C4 backbone bridging two phenyl rings, it exactly mirrors the smallest repeating unit of polystyrene [1]. In industrial and procurement contexts, 1,3-diphenylbutane is primarily sourced as a high-fidelity degradation model for polystyrene upcycling, a precise analytical standard for quantifying solvent impurities, and a specialized guest molecule for syndiotactic polystyrene complexation[2]. Its unique asymmetric structure makes it functionally distinct from symmetric analogs, driving its necessity in rigorous chemoinformatic and material science workflows where exact steric and regiochemical representation is required.

Substituting 1,3-diphenylbutane with its symmetric isomer, 1,4-diphenylbutane, or with simpler alkyl-bridged aromatics like 1,2-diphenylethane, fundamentally compromises experimental integrity and material performance. In host-guest material engineering, the specific spatial geometry and anti C2–C3 bond conformation of 1,3-diphenylbutane are strictly required to intercalate into the nanoporous helical phases of syndiotactic polystyrene—a physical process where 1,4-diphenylbutane completely fails [1]. Furthermore, because 1,3-diphenylbutane possesses the exact head-to-tail regiochemistry of polystyrene, it undergoes specific monooxygenase-driven microbial degradation and thermal scission pathways that symmetric analogs cannot replicate [2]. For analytical profiling and catalyst benchmarking, failing to use the exact 1,3-isomer prevents the accurate quantification of primary versus secondary monomer insertions, rendering generic substitution unacceptable for procurement.

Exclusive Intercalate Complexation in Syndiotactic Polystyrene

In the development of nanoporous polymer films, the choice of guest molecule dictates the stability and structure of the resulting co-crystalline phase. X-ray diffraction and 13C solid-state NMR analyses demonstrate that 1,3-diphenylbutane forms a highly stable molecular-complex phase with syndiotactic polystyrene (s-PS), achieving a precise intercalate structure with a host-monomer-unit/guest stoichiometric ratio of 4/1[1]. In direct contrast, the symmetric isomer 1,4-diphenylbutane fails entirely to form this complex under identical sorption conditions due to steric incompatibility with the s-PS helical cavity [1].

Evidence DimensionMolecular-complex phase formation stability
Target Compound DataForms stable intercalate complex (4/1 stoichiometric ratio)
Comparator Or Baseline1,4-Diphenylbutane (Fails to form complex)
Quantified Difference100% binary difference in complexation viability
ConditionsSorption in amorphous and nanoporous δ-form s-PS films at room temperature

Buyers engineering nanoporous polymer films or studying inclusion compounds must procure the 1,3-isomer, as the 1,4-isomer is structurally incompatible with the s-PS helical cavity.

High-Fidelity Modeling of Polystyrene Chain-End Oxidation

When evaluating microbial or thermal degradation pathways for polystyrene upcycling, accurate structural models are mandatory. 1,3-Diphenylbutane acts as the exact head-to-tail dimer model for polystyrene. Studies utilizing liquid enrichment cultures show that 1,3-diphenylbutane undergoes specific monooxygenase attack to form 2-phenyl-4-hydroxyphenylbutane, followed by ring fission to yield 4-phenylvaleric acid [1]. This precisely mirrors the classic meta-fission pathway of actual polystyrene chain ends. Generic aromatic models, such as bibenzyl, lack the chiral center and asymmetric C4 backbone, failing to replicate this specific enzymatic cleavage mechanism [1].

Evidence DimensionDegradation pathway specificity
Target Compound DataYields 4-phenylvaleric acid via monooxygenase meta-fission
Comparator Or BaselineGeneric symmetric models (Fail to replicate head-to-tail steric degradation)
Quantified DifferenceExact structural match to PS repeating unit vs. non-representative cleavage
ConditionsLiquid enrichment cultures containing the compound as the sole carbon source

Environmental and bioengineering labs must use 1,3-diphenylbutane to accurately screen enzymes or catalysts for polystyrene upcycling, as simpler models yield false-positive degradation kinetics.

Quantification of Regioselectivity in Styrene Hydrooligomerization

In the development of Group 4 metallocene catalysts, proving the regioselectivity of styrene insertion requires precise analytical standards. The ratio of 1,3-diphenylbutane to 1,4-diphenylbutane directly quantifies the preference for primary (head-to-tail) versus secondary (head-to-head) insertion. For example, hafnium-based catalysts demonstrate a higher propensity for primary insertion compared to zirconium analogs, yielding higher ratios of the chiral (R)-1,3-diphenylbutane target [1]. Without procuring pure 1,3-diphenylbutane as a GC/NMR reference standard, calculating this critical 1,3/1,4 insertion ratio is analytically impossible [1].

Evidence DimensionProduct ratio indicating catalyst insertion mechanism
Target Compound DataStandard for primary (head-to-tail) insertion
Comparator Or Baseline1,4-Diphenylbutane (Standard for secondary insertion)
Quantified DifferenceDifferentiates 1,3/1,4 ratio (e.g., 0.05 for Zr vs. 1.0 for Hf catalysts)
ConditionsStyrene polyinsertion promoted by Group 4 catalysts under hydrogen pressure

Procurement of 1,3-diphenylbutane is essential for organometallic labs needing analytical standards to prove the regiochemical tuning of new polymerization catalysts.

Identification of Emulsion-Causing Impurities in Polar Aprotic Solvents

During the industrial synthesis of green polar aprotic solvents (such as PolarClean) using lithium diisopropylamide, diphenylbutane isomers emerge as critical impurities. GC-MS profiling reveals that 1,3-diphenylbutane and 1,4-diphenylbutane can constitute up to 10% of the crude product mixture [1]. Because these isomers have boiling points extremely close to the target solvent, they cannot be easily removed by simple distillation and cause severe oil-in-water emulsions when the solvent is diluted [1]. Accurate quantification of the 1,3-isomer is required to validate purification protocols.

Evidence DimensionChromatographic resolution of solvent impurities
Target Compound DataIdentified as a critical emulsion-stabilizing impurity requiring quantification
Comparator Or BaselineBulk solvent without isomer-specific quantification
Quantified DifferenceEnables detection of the ~10% isomer fraction responsible for phase separation
ConditionsGC-MS analysis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

Quality control laboratories must source this exact compound as a reference standard to detect and quantify emulsion-stabilizing impurities in industrial solvent batches.

Nanoporous Polymer Film Engineering

Directly utilizing its unique ability to intercalate into syndiotactic polystyrene, 1,3-diphenylbutane is procured as a highly specific guest molecule to induce and stabilize the nanoporous δ-form or intercalate phases in advanced filtration, membrane, or optical films [1].

Polystyrene Biodegradation and Upcycling Assays

Procured as the gold-standard head-to-tail dimer model to screen microbial strains, monooxygenase enzymes, or photocatalysts for their ability to break down polystyrene waste into value-added chemicals like 4-phenylvaleric acid [2].

Organometallic Catalyst Development

Used as a critical GC/HPLC analytical standard to calculate the 1,3- versus 1,4-insertion ratios in styrene hydrooligomerization, allowing researchers to benchmark the regioselectivity of novel hafnocene and zirconocene catalysts [3].

Quality Control for Green Solvent Manufacturing

Employed as a reference standard in GC-MS workflows to quantify trace aromatic impurities that cause phase-separation issues (emulsions) during the industrial synthesis of polar aprotic solvents like PolarClean[4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Other CAS

17293-53-7
17293-55-9
1520-44-1

General Manufacturing Information

Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types